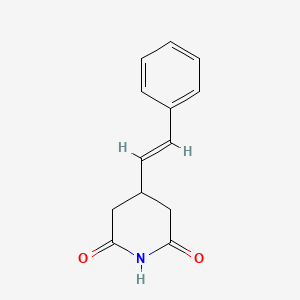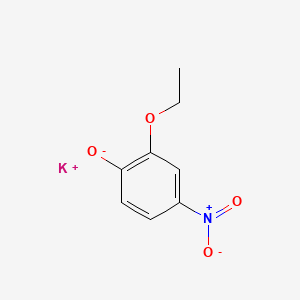
Potassium 2-ethoxy-4-nitrophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-ethoxy-4-nitrophenolate is an organic compound with the molecular formula C8H8KNO4. It is a potassium salt of 2-ethoxy-4-nitrophenol, characterized by its yellow crystalline appearance. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 2-ethoxy-4-nitrophenolate can be synthesized through the reaction of 2-ethoxy-4-nitrophenol with potassium hydroxide. The reaction typically involves dissolving 2-ethoxy-4-nitrophenol in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-ethoxy-4-nitrophenolate undergoes various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The phenolic group can undergo oxidation to form quinones under specific conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-ethoxy-4-aminophenolate.
Substitution: Various substituted phenolates depending on the nucleophile used.
Oxidation: Quinones and related compounds.
Aplicaciones Científicas De Investigación
Potassium 2-ethoxy-4-nitrophenolate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of potassium 2-ethoxy-4-nitrophenolate involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent. In substitution reactions, the ethoxy group is replaced by a nucleophile through a nucleophilic attack on the aromatic ring.
Comparación Con Compuestos Similares
Similar Compounds
2-ethoxy-4-nitrophenol: The parent compound without the potassium salt.
2-ethoxy-4-aminophenol: The reduced form of the compound.
4-nitrophenol: A related compound with similar nitro and phenolic groups.
Uniqueness
Potassium 2-ethoxy-4-nitrophenolate is unique due to its potassium salt form, which enhances its solubility and reactivity in certain chemical reactions. This makes it a valuable reagent in various synthetic and industrial processes.
Propiedades
Fórmula molecular |
C8H8KNO4 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
potassium;2-ethoxy-4-nitrophenolate |
InChI |
InChI=1S/C8H9NO4.K/c1-2-13-8-5-6(9(11)12)3-4-7(8)10;/h3-5,10H,2H2,1H3;/q;+1/p-1 |
Clave InChI |
FYKWBCBITWMUQW-UHFFFAOYSA-M |
SMILES canónico |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


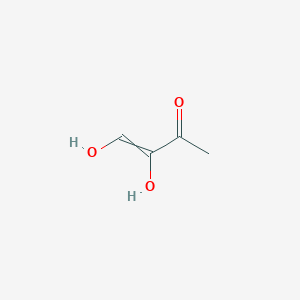
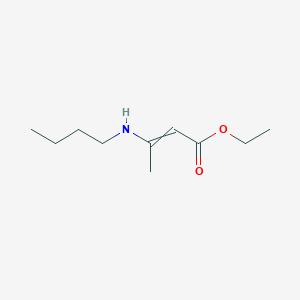
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)
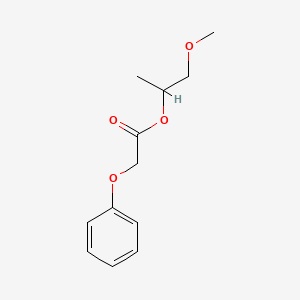
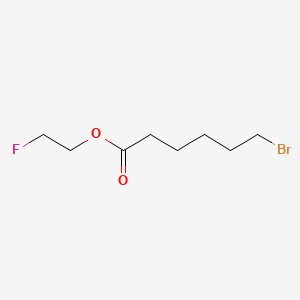
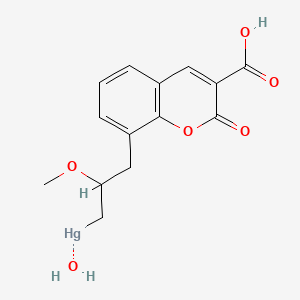

![1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14745640.png)
![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)
![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)

![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
